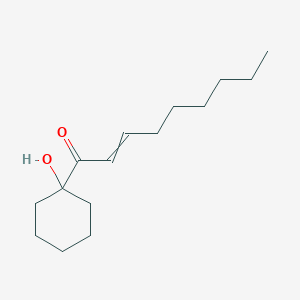
1-Hexyl-4-(nonan-5-YL)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide is a chemical compound with the molecular formula C20H36BrN. It is a type of pyridinium salt, which is known for its applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinium core substituted with hexyl and nonanyl groups.
準備方法
The synthesis of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide typically involves the reaction of 4-(nonan-5-yl)pyridine with hexyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency.
化学反応の分析
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, where nucleophiles such as hydroxide, cyanide, or thiolate ions replace the bromide ion, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce dihydropyridine derivatives.
科学的研究の応用
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: This compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as a drug delivery agent, particularly in targeting specific cells or tissues due to its ability to interact with biological membranes.
Industry: It is utilized in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用機序
The mechanism of action of 1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The pyridinium core can interact with negatively charged sites on proteins and nucleic acids, while the alkyl chains enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. This dual interaction can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
類似化合物との比較
1-Hexyl-4-(nonan-5-yl)pyridin-1-ium bromide can be compared with other pyridinium salts such as:
1-Hexyl-4-(decyl)pyridin-1-ium bromide: Similar structure but with a decyl group instead of a nonanyl group, which may affect its lipophilicity and biological activity.
1-Hexyl-4-(octyl)pyridin-1-ium bromide: Contains an octyl group, leading to different physical and chemical properties.
1-Hexyl-4-(dodecyl)pyridin-1-ium bromide: Features a longer dodecyl chain, which can influence its solubility and interaction with biological membranes.
The uniqueness of this compound lies in its specific alkyl chain length, which balances lipophilicity and hydrophilicity, making it suitable for a wide range of applications.
特性
CAS番号 |
676346-14-8 |
|---|---|
分子式 |
C20H36BrN |
分子量 |
370.4 g/mol |
IUPAC名 |
1-hexyl-4-nonan-5-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C20H36N.BrH/c1-4-7-10-11-16-21-17-14-20(15-18-21)19(12-8-5-2)13-9-6-3;/h14-15,17-19H,4-13,16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
AYDMTZBFAOUHMA-UHFFFAOYSA-M |
正規SMILES |
CCCCCC[N+]1=CC=C(C=C1)C(CCCC)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


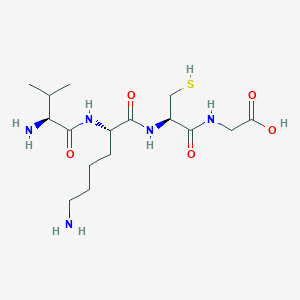
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
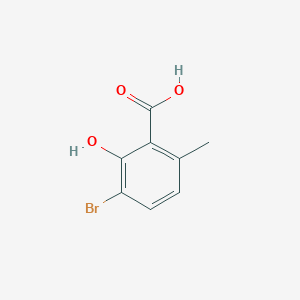
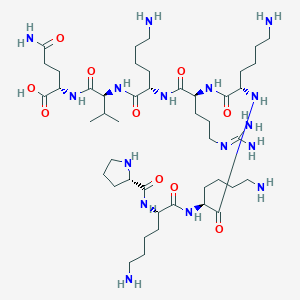
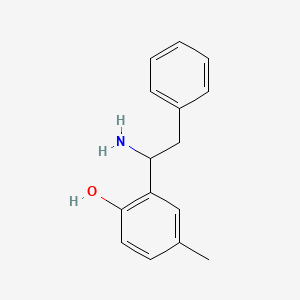
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)

![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
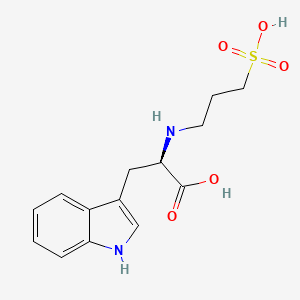
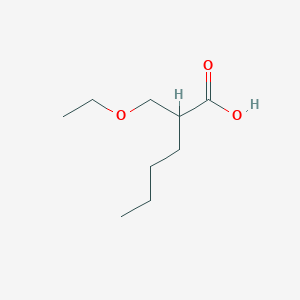
![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
